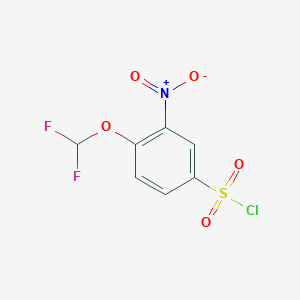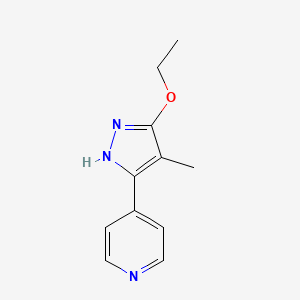![molecular formula C8H6BrNO2 B12867240 2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
2-Bromo-5-methoxybenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxybenzo[d]oxazole typically involves the bromination of 5-methoxybenzo[d]oxazole. One common method is the reaction of 5-methoxybenzo[d]oxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 5-methoxybenzo[d]oxazole.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-amino-5-methoxybenzo[d]oxazole, 2-thio-5-methoxybenzo[d]oxazole, and 2-alkoxy-5-methoxybenzo[d]oxazole.
Oxidation Reactions: Products include 2-bromo-5-formylbenzo[d]oxazole and 2-bromo-5-carboxybenzo[d]oxazole.
Reduction Reactions: The major product is 5-methoxybenzo[d]oxazole.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The presence of the bromine and methoxy groups enhances its binding affinity and specificity for certain enzymes. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzo[d]oxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-5-chlorobenzo[d]oxazole: Contains a chlorine atom instead of a methoxy group, which alters its reactivity and biological activity.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of a methoxy group, which affects its solubility and reactivity.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H6BrNO2 |
|---|---|
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
2-bromo-5-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 |
InChI-Schlüssel |
CLQYWJQOXNSCPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
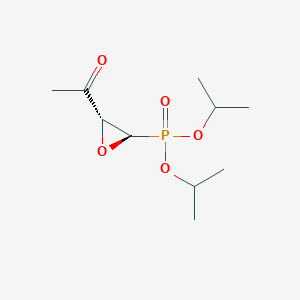
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)
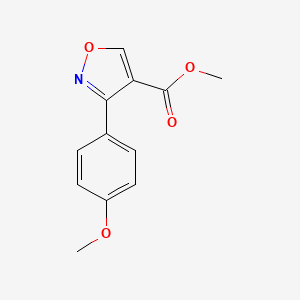
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)
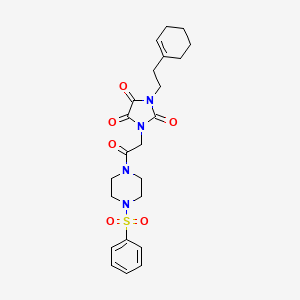
![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
